5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine chemical properties
5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine chemical properties
An In-depth Technical Guide to 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine: Properties, Synthesis, and Applications
Introduction: A Privileged Scaffold in Medicinal Chemistry
The thiazolo[5,4-d]pyrimidine core is a fused heterocyclic system of significant interest in drug discovery. Structurally, it acts as a purine bioisostere, where the nitrogen at the 9-position of a purine is replaced by a sulfur atom. This substitution imparts unique physicochemical properties while maintaining the ability to form key interactions with biological targets typically addressed by purine-based ligands. Consequently, derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including roles as kinase inhibitors, receptor antagonists, and antiproliferative agents.[1]
Within this chemical class, 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine (also known as 2-Amino-5-chlorothiazolo[5,4-d]pyrimidine) serves as a pivotal intermediate. Its strategic functionalization—a reactive chlorine atom at the 5-position and a nucleophilic amino group at the 2-position—provides medicinal chemists with a versatile platform for constructing diverse molecular libraries. This guide offers a detailed exploration of its chemical properties, synthesis, and reactivity, providing researchers with the technical insights required to leverage this valuable building block.
Physicochemical and Spectroscopic Profile
The fundamental properties of the title compound are summarized below. It is important to note that while extensive data exists for its derivatives, detailed experimental spectroscopic data for the parent compound is sparse in publicly available literature. Therefore, representative data from closely related analogues are provided for context.
Core Chemical Properties
| Property | Value |
| IUPAC Name | 5-chlorothiazolo[5,4-d]pyrimidin-2-amine |
| Molecular Formula | C₅H₃ClN₄S |
| Molecular Weight | 186.62 g/mol |
| CAS Number | 7049-59-4, 1006879-06-6[2][3] |
| Appearance | (Typically an off-white to yellow solid) |
| Melting Point | Not available |
| Solubility | Not available |
Representative Spectroscopic Data
The following data is for a closely related intermediate, 2-Benzyl-5-chlorothiazolo[5,4-d]pyrimidin-7-amine , and serves to illustrate the expected spectral features.[4]
| Spectroscopy | Observed Features |
| ¹H NMR (DMSO-d₆) | δ 8.16 (br s, NH₂), 7.39–7.31 (m, 5H, Ar-H), 4.45 (s, 2H, CH₂) |
| Mass Spec (MS) | For the parent C₅H₃ClN₄S, the predicted monoisotopic mass is ~185.98 g/mol . ESI-MS would be expected to show [M+H]⁺ at ~187.0. |
| Infrared (IR) | Expected peaks include N-H stretching (amine, ~3100-3400 cm⁻¹), C=N stretching (~1600-1650 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹). |
Synthesis and Experimental Protocols
The construction of the 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine scaffold can be achieved through several routes. A highly efficient and widely cited method involves a one-pot reaction starting from a commercially available pyrimidine derivative.[1][5]
Protocol: Single-Step Synthesis from 4,6-Dichloro-5-aminopyrimidine
This procedure leverages the reaction of 4,6-dichloro-5-aminopyrimidine with an isothiocyanate to directly form the fused thiazolo[5,4-d]pyrimidine ring system. The use of a simple isothiocyanate like trimethylsilyl isothiocyanate, followed by desilylation, would yield the parent 2-amino compound. The general method accommodates a wide range of functionalized isothiocyanates, allowing for the direct synthesis of 2-substituted analogs.[1]
Step-by-Step Methodology:
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Reaction Setup: To a solution of 4,6-dichloro-5-aminopyrimidine (1.0 eq) in a suitable aprotic solvent (e.g., DMF or MeCN) is added the desired isothiocyanate (1.1 eq).
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Cyclization: The reaction mixture is stirred, typically at temperatures ranging from ambient to 80 °C, for 2-12 hours. The progress is monitored by TLC or LC-MS.
-
Mechanism Rationale: The 5-amino group of the pyrimidine acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate. The resulting thiourea intermediate undergoes intramolecular cyclization, with one of the adjacent chloro-groups acting as a leaving group, to form the thiazole ring.
-
Workup and Purification: Upon completion, the reaction mixture is cooled and often poured into water to precipitate the product. The crude solid is collected by filtration, washed with water and a non-polar solvent (e.g., diethyl ether), and dried. Further purification can be achieved by recrystallization or column chromatography.
Caption: One-pot synthesis of the thiazolo[5,4-d]pyrimidine core.
Chemical Reactivity and Derivatization Potential
The synthetic value of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine lies in its predictable and regioselective reactivity, primarily at the C5 chlorine position. This site is activated towards nucleophilic aromatic substitution (SₙAr) due to the electron-withdrawing nature of the fused pyrimidine ring system.
Nucleophilic Aromatic Substitution (SₙAr)
The chlorine atom at C5 is an excellent leaving group and can be readily displaced by a variety of nucleophiles. This is the most common strategy for diversifying the scaffold.
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With Amines: Reaction with primary or secondary amines (alkyl or aryl) provides access to 2,5-diamino substituted thiazolo[5,4-d]pyrimidines. These reactions are typically run in a polar aprotic solvent like DMF or NMP, often with a non-nucleophilic base (e.g., DIPEA) at elevated temperatures.[5]
-
With Other Nucleophiles: Oxygen (alkoxides, phenoxides) and sulfur (thiolates) nucleophiles can also be employed to generate ether and thioether linkages, respectively.
Palladium-Catalyzed Cross-Coupling Reactions
The C5-Cl bond is also amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
-
Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond by coupling the scaffold with various aryl or heteroaryl boronic acids (or esters). Standard conditions involve a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., Na₂CO₃ or K₂CO₃), and a solvent system like DME/water or dioxane/water, often with microwave irradiation to accelerate the reaction.[4][6] This method is exceptionally powerful for creating biaryl structures common in kinase inhibitors.
Caption: Key reaction pathways for derivatizing the C5 position.
Applications in Drug Discovery and Chemical Biology
Derivatives originating from the 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine core have been investigated for a wide range of therapeutic targets, underscoring the scaffold's status as a "privileged structure."
-
Antiproliferative Agents: Numerous studies have functionalized the scaffold to develop potent anticancer agents. For instance, a series of derivatives were evaluated against human cancer cell lines, with compound 7i showing potent inhibition of human gastric cancer cells (MGC-803) with an IC₅₀ value of 4.64 µM and displaying a 12-fold selectivity over normal cells.[7]
-
Adenosine Receptor Antagonists: The scaffold is highly effective for targeting G protein-coupled receptors. A series of 7-amino-thiazolo[5,4-d]pyrimidine derivatives were synthesized as dual antagonists for the human A₁ and A₂ₐ adenosine receptors. Compound 18 emerged as a highly potent antagonist with Kᵢ values of 1.9 nM for hA₁AR and an exceptional 0.06 nM for hA₂ₐAR, demonstrating potential for treating CNS disorders like depression.[4]
-
TRPV1 Antagonists: By exploring structure-activity relationships, researchers identified 2,7-diamino-thiazolo[5,4-d]pyrimidines as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key target for pain management. One optimized compound was orally bioavailable and effective in an animal model of thermal hyperalgesia with an ED₅₀ of 0.5 mg/kg.[7]
-
Immunosuppressive Agents: The scaffold has also been developed for treating autoimmune diseases and preventing transplant rejection. Certain 7-N-piperazinylthiazolo[5,4-d]pyrimidine analogues showed potent activity in the mixed lymphocyte reaction (MLR) assay, with IC₅₀ values under 50 nM, comparable to the clinically used drug cyclosporin A.
Caption: Diverse biological applications of the core scaffold.
References
-
A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. (n.d.). Academia.edu. Retrieved January 20, 2026, from [Link]
-
Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. (2018). RSC Publishing. Retrieved January 20, 2026, from [Link]
-
PubChemLite. (n.d.). 5-chloro-7-methyl-[1][8]thiazolo[5,4-d]pyrimidin-2-amine. Retrieved January 20, 2026, from [Link]
-
5-chloro-[1][8]thiazolo[5,4-d]pyrimidine. (n.d.). Molekula. Retrieved January 20, 2026, from [Link]
-
Thiazolo[5,4-d]pyrimidine | C5H3N3S. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
5-chloro-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine | C12H12ClN5S. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Liu, J., et al. (2005). Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines: intermediates for bivalent thiazolopyrimidines. The Journal of Organic Chemistry, 70(24), 10194-7. Retrieved January 20, 2026, from [Link]
-
Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). MDPI. Retrieved January 20, 2026, from [Link]
-
Bar-Yehuda, S., et al. (2021). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Molecules, 26(14), 4252. Retrieved January 20, 2026, from [Link]
-
2-(4-chlorophenyl)[1][8]thiazolo[5,4-d]pyrimidine-5,7-diamine. (n.d.). ChemSynthesis. Retrieved January 20, 2026, from [Link]
-
2-Amino-5-chloropyrimidine. (n.d.). NIST WebBook. Retrieved January 20, 2026, from [Link]
-
Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. (2011). Beilstein Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]
- WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine. (n.d.). Google Patents.
-
Nucleophilic substitution reactions. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2018). MDPI. Retrieved January 20, 2026, from [Link]
-
5-methyl-4H,5H,6H,7H-[1][8]thiazolo[5,4-c]pyridin-2-amine. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Synthesis and Fluorescence Studies of 5-chlorothiazolo(5,4-d)pyrimidine. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
- Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine. (n.d.). Google Patents.
-
2-Thiazolamine, 5-chloro-. (n.d.). NIST WebBook. Retrieved January 20, 2026, from [Link]
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. (2006). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
5-chlorothiazolo[5,4-d]pyrimidin-2-amine [1006879-06-6]. (n.d.). Chemsigma. Retrieved January 20, 2026, from [Link]
-
Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. (2018). MDPI. Retrieved January 20, 2026, from [Link]
Sources
- 1. Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines: intermediates for bivalent thiazolopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-chlorothiazolo[5,4-d]pyrimidin-2-amine [1006879-06-6] | Chemsigma [chemsigma.com]
- 3. 5-chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-amine [cymitquimica.com]
- 4. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. PubChemLite - 5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine (C6H5ClN4S) [pubchemlite.lcsb.uni.lu]
